3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride is a useful research compound. Its molecular formula is C12H19ClN4 and its molecular weight is 254.76 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride is the Von Hippel-Lindau (VHL) protein . The VHL protein is a component of the VHL E3 ubiquitin ligase complex that plays a crucial role in cellular oxygen sensing and homeostasis .
Mode of Action
This compound acts as an inhibitor of the VHL protein . By inhibiting the VHL protein, this compound disrupts the VHL E3 ubiquitin ligase complex, leading to changes in cellular oxygen sensing and homeostasis .
Biochemical Pathways
The inhibition of the VHL protein by this compound affects several biochemical pathways. These include pathways involved in the regulation of hypoxia-inducible factors (HIFs), which are key regulators of cellular responses to low oxygen conditions .
Result of Action
The inhibition of the VHL protein by this compound can lead to various molecular and cellular effects. These include the treatment of conditions such as anemia, particularly chronic anemia or anemia associated with chronic kidney disease, dialysis, or cancer chemotherapy . It may also be beneficial in conditions related to ischemia, stroke, or damage to the cardiovascular system during ischemia .
Biochemical Analysis
Biochemical Properties
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The compound also binds to specific receptors, such as G-protein coupled receptors, influencing signal transduction pathways. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. Additionally, the compound influences gene expression by acting on transcription factors such as NF-κB and AP-1. These effects result in altered cellular metabolism, including changes in glucose uptake and ATP production[3][3] .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their functions. For instance, it inhibits the activity of certain kinases by competing with ATP for binding sites. The compound also induces changes in gene expression by interacting with DNA-binding proteins and modifying chromatin structure. These interactions lead to the activation or repression of specific genes, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cell cycle dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and neuroprotective activities. At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues .
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 enzymes. The metabolic pathways involve oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells. The compound also binds to plasma proteins, influencing its distribution and accumulation in different tissues .
Properties
IUPAC Name |
3-(4-cyclopropyltriazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4.ClH/c1-2-8(1)12-7-16(15-14-12)11-5-9-3-4-10(6-11)13-9;/h7-11,13H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVHZVAXWBJDOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CC4CCC(C3)N4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.